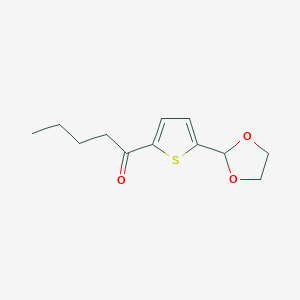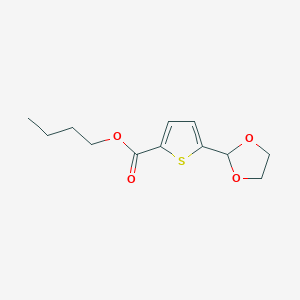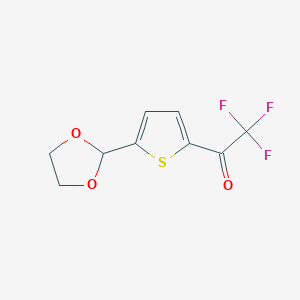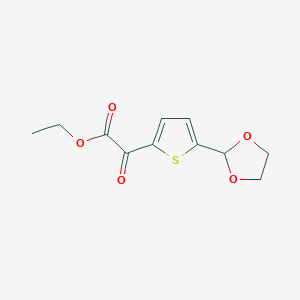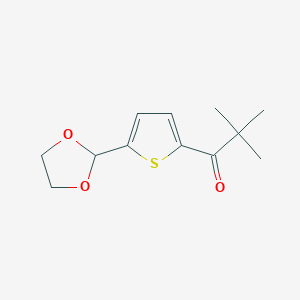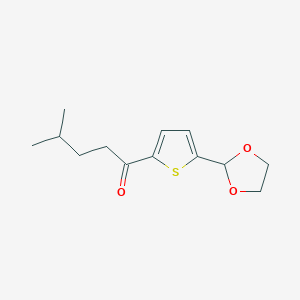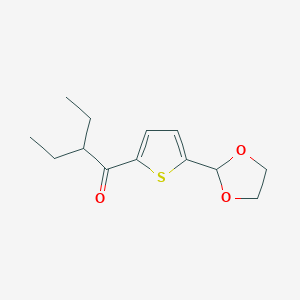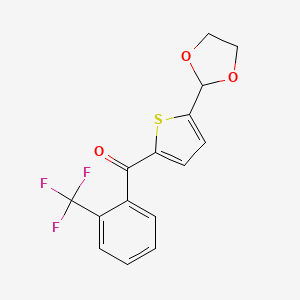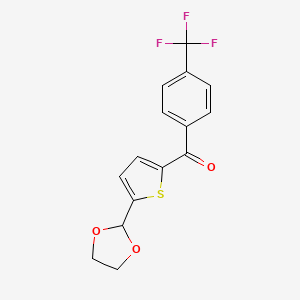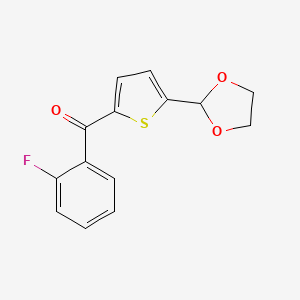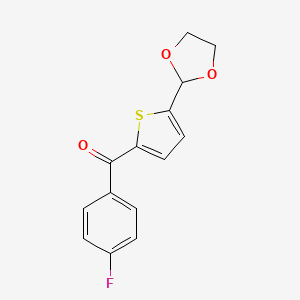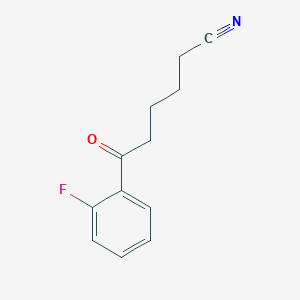
6-(2-Fluorophényl)-6-oxohexanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Fluorophenyl)-6-oxohexanenitrile is a useful research compound. Its molecular formula is C12H12FNO and its molecular weight is 205.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Fluorophenyl)-6-oxohexanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Fluorophenyl)-6-oxohexanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibiteurs de la monoamine oxydase
6-(2-Fluorophényl)-6-oxohexanenitrile : a été étudié pour son rôle potentiel dans la conception et la synthèse d'inhibiteurs de la monoamine oxydase (MAO) . Ces inhibiteurs sont essentiels dans le traitement de divers troubles neurologiques, tels que la dépression et la maladie de Parkinson. La partie fluorophényle du composé peut améliorer la sélectivité et la puissance des inhibiteurs de la MAO, ouvrant ainsi la voie au développement de nouveaux agents thérapeutiques.
Fluoruration électrophile
Le composé sert de précurseur dans les réactions de fluoruration électrophile . Ce processus est important en chimie médicinale, où l'introduction d'atomes de fluor dans les molécules peut modifier considérablement leur activité biologique. Les composés fluorés résultants peuvent présenter une meilleure pharmacocinétique et une stabilité métabolique accrue.
Modulation de l'activité biologique
Les composés fluorés, tels que le This compound, sont connus pour moduler l'activité biologique. La présence d'un atome de fluor peut influencer l'affinité de liaison du composé aux cibles biologiques, ce qui pourrait conduire à la découverte de nouveaux médicaments présentant une efficacité accrue.
Analyse Biochimique
Biochemical Properties
6-(2-Fluorophenyl)-6-oxohexanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of 6-(2-Fluorophenyl)-6-oxohexanenitrile on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitochondrial function by acting as a mitochondrial uncoupler, thereby disrupting the coupling between electron transport and ATP synthesis . This can lead to increased mitochondrial respiration and energy expenditure, impacting cellular metabolism and energy balance.
Molecular Mechanism
At the molecular level, 6-(2-Fluorophenyl)-6-oxohexanenitrile exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 6-(2-Fluorophenyl)-6-oxohexanenitrile in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can affect its efficacy and potency. In in vitro and in vivo studies, it has been observed that the compound remains stable under certain conditions but may degrade over extended periods, leading to changes in its biological activity . Long-term exposure to this compound can result in alterations in cellular function and metabolic processes.
Dosage Effects in Animal Models
The effects of 6-(2-Fluorophenyl)-6-oxohexanenitrile vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have shown that there are threshold effects, where a specific dosage range is required to achieve the desired biological response without causing harm . Toxic effects at high doses may include cellular damage, organ dysfunction, and metabolic disturbances.
Metabolic Pathways
6-(2-Fluorophenyl)-6-oxohexanenitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and UDP-glucuronosyltransferase, which are responsible for its biotransformation . These interactions can lead to the formation of various metabolites, which may have different biological activities. The compound’s involvement in metabolic pathways can also affect metabolic flux and the levels of specific metabolites.
Transport and Distribution
The transport and distribution of 6-(2-Fluorophenyl)-6-oxohexanenitrile within cells and tissues are critical for its biological activity. It is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in certain tissues or organelles, influencing its localization and activity . The distribution of this compound can affect its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 6-(2-Fluorophenyl)-6-oxohexanenitrile plays a crucial role in its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it has been observed to localize in mitochondria, where it can exert its effects on mitochondrial function and energy metabolism . The localization of this compound can determine its interactions with other biomolecules and its overall biological impact.
Propriétés
IUPAC Name |
6-(2-fluorophenyl)-6-oxohexanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c13-11-7-4-3-6-10(11)12(15)8-2-1-5-9-14/h3-4,6-7H,1-2,5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPLDBDAPQGHKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCC#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642222 |
Source


|
| Record name | 6-(2-Fluorophenyl)-6-oxohexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-36-7 |
Source


|
| Record name | 6-(2-Fluorophenyl)-6-oxohexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
